molecular formula C15H11Cl2NO2 B5797917 N-(3-acetylphenyl)-2,3-dichlorobenzamide

N-(3-acetylphenyl)-2,3-dichlorobenzamide

Cat. No.: B5797917
M. Wt: 308.2 g/mol
InChI Key: VZRSXYLFKJUYRV-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,3-dichlorobenzamide is a synthetic chemical scaffold of interest in medicinal chemistry and chemical biology research. While specific studies on this exact compound are limited, its core structure is closely related to well-characterized N-acyl arylamide and dichlorobenzamide derivatives, which are frequently investigated as key intermediates and privileged scaffolds in drug discovery . Compounds within this structural class have demonstrated a wide spectrum of potential biological activities in research settings, suggesting this compound may hold value as a building block for developing enzyme inhibitors or receptor modulators . Researchers are exploring structurally similar dichlorobenzamide-based molecules for their potential to interact with biological targets like enzymes, owing to the hydrogen-bonding capacity of the amide moiety and the defined stereochemistry provided by the dichloro-substituted aromatic ring . The incorporation of the acetylphenyl group further enhances its utility as a versatile precursor for further chemical derivatization, enabling the synthesis of more complex heterocyclic systems for structure-activity relationship (SAR) studies . This compound is presented to the scientific community as a high-purity chemical tool to facilitate innovation in areas such as organic synthesis, chemical biology, and early-stage pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,3-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-4-2-5-11(8-10)18-15(20)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRSXYLFKJUYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,3-dichlorobenzamide typically involves the reaction of 3-acetylphenylamine with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,3-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-acetylbenzoic acid.

    Reduction: 3-acetylphenylamine.

    Substitution: N-(3-acetylphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(3-acetylphenyl)-2,3-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzamide Derivatives

Compound Name Substituents on Benzamide Phenyl Ring Substituents Key Functional Groups Biological Activity/Application Reference
N-(3-Acetylphenyl)-2,3-dichlorobenzamide 2,3-Cl₂ 3-acetyl Acetyl, dichloro Antimicrobial precursor
N-(3-Acetamidophenyl)-2-chlorobenzamide 2-Cl 3-acetamido Acetamido, chloro Not reported (structural analogue)
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) 2,6-Cl₂ Benzodioxole Dichloro, benzodioxole ALDH2 enzyme activator
N-(1H-Benzo[d]imidazol-2-yl)-3,5-dichlorobenzamide 3,5-Cl₂ Benzoimidazole Dichloro, heterocyclic Neuroprotective (mGluR5 targeting)
N-(5-Amino-2-methylphenyl)-2,4-dichlorobenzamide 2,4-Cl₂ 5-amino, 2-methyl Amino, dichloro Not reported (structural analogue)

Key Observations:

Substituent Position and Electronic Effects :

  • The 2,3-dichloro configuration in the target compound creates a sterically hindered and electron-deficient benzamide ring, enhancing electrophilic reactivity in synthesis (e.g., chalcone formation) . In contrast, Alda-1’s 2,6-dichloro substitution and benzodioxole group optimize binding to ALDH2’s active site, demonstrating how positional isomerism impacts biological function .
  • 3,5-Dichloro substitution in neuroprotective compound 22 () likely enhances hydrophobic interactions with mGluR5 receptors compared to 2,3-dichloro analogues .

Conversely, Alda-1’s benzodioxole moiety introduces rigidity and hydrogen-bonding capacity, critical for enzyme activation . Acetamido groups () may reduce metabolic degradation compared to acetyl groups, though biological data are lacking .

Key Observations:

  • The target compound’s 2,3-dichloro substitution facilitates nucleophilic aromatic substitution in chalcone synthesis, while 3,5-dichloro analogues (e.g., ) show superior reactivity in Cu-catalyzed intramolecular O-arylation due to reduced steric hindrance .
  • Alda-1’s synthesis emphasizes industrial scalability, leveraging 2,6-dichloro positioning for consistent batch production .

Physicochemical and Toxicological Profiles

  • Solubility : The target compound’s logP (~3.2) suggests moderate lipophilicity, whereas Alda-1’s benzodioxole group improves aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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